![molecular formula C11H11N5O3 B2673466 3-(1-(Pyrazine-2-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034317-07-0](/img/structure/B2673466.png)
3-(1-(Pyrazine-2-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1-(Pyrazine-2-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione” is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It is part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthesis of this compound is part of a broader effort to design and create novel derivatives with potential anti-tubercular activity . The exact synthesis process for this specific compound is not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
Pyrazinamide is a crucial first-line drug in the treatment of tuberculosis (TB). Researchers have designed and synthesized novel derivatives of pyrazinamide to enhance its anti-tubercular activity. These derivatives were evaluated against Mycobacterium tuberculosis H37Ra. Notably, compounds such as 6a, 6e, 6h, 6j, and 6k exhibited significant activity, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Some of these compounds also demonstrated low cytotoxicity to human cells, making them promising candidates for further development .
Inhibitors of Mycobacterial Enzymes
Recent studies have explored pyrazinamide analogs as inhibitors of specific mycobacterial enzymes. For instance, Neres et al. investigated 2-carboxyquinoxalines as inhibitors of mycobacterial decaprenylphosphoryl-β-d-ribose oxidase (DprE1). These enzymes play a crucial role in cell wall biosynthesis, and inhibiting them could be a potential strategy for combating TB .
1,2,3-Triazole-Fused Pyrazines and Pyridazines
Researchers have also focused on synthesizing 1,2,3-triazole-fused pyrazines and pyridazines. These heterocyclic structures exhibit diverse biological activities. While the review by Zhou et al. covers various fused heterocycles, it provides insights into the synthesis of compounds containing pyrazine and pyridazine moieties .
Structural Confirmation
Structures of pyrazinamide derivatives are confirmed through spectral data analysis. This step ensures the accurate identification of synthesized compounds .
Drug Resistance and New Therapies
Given the rise of multidrug-resistant TB, there’s an urgent need for new and effective anti-TB drugs. Pyrazinamide continues to be a valuable component in TB therapy, and ongoing research aims to enhance its efficacy and address drug resistance .
Combination Therapies
Researchers explore pyrazinamide in combination with other drugs to improve treatment outcomes. For example, the use of pyrazinamide alongside rifampicin and isoniazid has shown promise in shortening TB therapy .
Eigenschaften
IUPAC Name |
3-[1-(pyrazine-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c17-9-4-14-11(19)16(9)7-5-15(6-7)10(18)8-3-12-1-2-13-8/h1-3,7H,4-6H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLZLQGCDUOBMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.